(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine
Overview
Description
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine is a chiral diamine that serves as a precursor or ligand in the synthesis of various coordination compounds. It is characterized by its cyclohexane backbone with two amine groups in a trans configuration, which allows it to coordinate with metal centers in a bidentate manner.
Synthesis Analysis
A dimeric bidentated NHC–Pd(II) complex was synthesized using trans-cyclohexane-1,2-diamine as a starting material. The synthesis process involved the formation of a N-heterocyclic carbene (NHC) ligand, which was then coordinated to a palladium center to form the complex. The structure of the resulting complex was confirmed using MALDI Mass spectrum analysis .
Molecular Structure Analysis
The molecular structure of coordination compounds derived from (1R,2R)-trans-cyclohexanediamine has been extensively studied. For instance, the crystal structure of the antitumor platinum complex trans(OH)-Pt(OH)2(malonato)(1R,2R-cyclohexanediamine) was determined using X-ray anomalous scattering. The cyclohexane ring in this complex adopts a chair configuration with the amino groups in equatorial positions, which is typical for the trans isomer. The platinum atom exhibits an octahedral coordination environment .
Chemical Reactions Analysis
The synthesized NHC–Pd(II) complex from trans-cyclohexane-1,2-diamine has been shown to be effective in catalyzing Suzuki and Heck cross-coupling reactions. These reactions are important in the formation of carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and fine chemicals. The complex facilitated the reactions, yielding products in good to excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,2R)-trans-cyclohexanediamine derivatives can be inferred from their coordination behavior and the geometrical structures of their complexes. For example, the isolation and study of various isomers of dicyanobis((R,R)-1,2-cyclohexanediamine)cobalt(III) complexes revealed insights into their geometrical structures and absolute configurations. Circular dichroism was used to determine the absolute configuration of these isomers, which is crucial for understanding their chemical behavior and reactivity .
Scientific Research Applications
Summary of the Application
“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” can be used as an organocatalyst in the intramolecular desymmetrization of cyclohexanones . This process is crucial in the synthesis of complex organic molecules, as it allows for the creation of multiple stereocenters in a single step, improving efficiency and reducing waste.
Methods of Application
While the exact experimental procedures may vary depending on the specific reaction conditions and substrates used, the general method involves the use of “(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” as a catalyst in a reaction with cyclohexanones. The catalyst promotes the intramolecular reaction, leading to the formation of 2-azabicyclo[3.3.1]nonane .
2. Synthesis of a Chiral Nickel Catalyst
Summary of the Application
“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” can be used as a starting material in the synthesis of a chiral nickel catalyst . This catalyst can be used in the Michael addition reaction of 1,3-dicarbonyl compounds to yield nitroalkenes .
Methods of Application
The synthesis of the chiral nickel catalyst involves the reaction of “(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” with a nickel source under appropriate conditions . The resulting catalyst can then be used in the Michael addition reaction.
Results or Outcomes
The use of this chiral nickel catalyst can lead to high yields and excellent enantioselectivity in the Michael addition reaction . The exact results will depend on the specific reaction conditions and substrates used.
3. Targeting ANXA1 in Treg-mediated Immune Suppression
Summary of the Application
“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine”, also known as Boc1, can be used to target Annexin A1 (ANXA1), a protein that enhances the function of regulatory T (Treg) cells . Treg cells play a negative role in anti-tumor immunity against triple-negative breast cancer, so targeting ANXA1 can reduce Treg cell function and shrink breast tumors .
Methods of Application
In the experiment, Boc1 was added to the experiment group, and the same dose of solvent was added to the control group . The cells were harvested after 4 hours and sent for RNA-sequencing analysis .
Results or Outcomes
The results suggest that ANXA1 expression is associated with lower survival and a higher risk of breast malignancy . Boc1 could reduce the expression of granzyme A mRNA in Treg cells . Animal experiments have been done to show that Boc1 can reduce tumor size and downregulate Treg cell function .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929883 | |
Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine | |
CAS RN |
137731-41-0, 146504-07-6 | |
Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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